Cas no 27721-82-0 (1,1'-Biphenyl,3-bromo-4-nitro-)

27721-82-0 structure
Product name:1,1'-Biphenyl,3-bromo-4-nitro-
1,1'-Biphenyl,3-bromo-4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,3-bromo-4-nitro-
- 2-bromo-1-nitro-4-phenylbenzene
- 3-Brom-4-nitro-biphenyl
- 3-Brom-4-nitrodiphenyl
- 3-bromo-4-nitrobiphenyl
- 3-bromo-4-nitro-biphenyl
- AC1L5ON1
- AC1Q5ASK
- AG-J-34018
- AR-1F2255
- CTK4G0175
- NSC128589
- NSC 128589
- AMY7305
- 27721-82-0
- DTXSID50299164
- SCHEMBL14928247
- NSC-128589
- 1,1'-Biphenyl, 3-bromo-4-nitro-
-
- Inchi: InChI=1S/C12H8BrNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H
- InChI Key: FGJDRITYPHJFOH-UHFFFAOYSA-N
- SMILES: O=[N+](C1=CC=C(C2=CC=CC=C2)C=C1Br)[O-]
Computed Properties
- Exact Mass: 276.97384
- Monoisotopic Mass: 276.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.521±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 345.5°Cat760mmHg
- Flash Point: 162.8°C
- Refractive Index: 1.63
- Solubility: Almost insoluble (0.01 g/l) (25 º C),
- PSA: 43.14
- LogP: 4.54750
1,1'-Biphenyl,3-bromo-4-nitro- Related Literature
-
J. A. Cade,A. Pilbeam J. Chem. Soc. 1964 114
-
2. Substituent effects in the biphenyl series. Part IV. The kinetics of piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenylsGiuseppe Guanti,Marino Novi,Giacomo Garbarino,Carlo Dell'Erba J. Chem. Soc. Perkin Trans. 2 1977 137
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Recommended suppliers
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(CAS:27721-82-0)1,1'-Biphenyl,3-bromo-4-nitro-

Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry